molecular formula C19H20N4O4S B2830173 2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1251580-89-8

2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2830173
CAS No.: 1251580-89-8
M. Wt: 400.45
InChI Key: BGCSSRXXHHLFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step reactions. The process begins with the preparation of the core pyrazolo[4,3-c]pyridine structure, followed by the introduction of the oxadiazole and methylphenyl groups. The final step involves the esterification of the glycine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-({1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)glycinate can be compared with other similar compounds, such as:

    Pyrazole derivatives: Known for their diverse pharmacological activities.

    Oxadiazole derivatives: Recognized for their antimicrobial and anticancer properties.

    Glycine esters: Used in various chemical and biological applications.

The uniqueness of 2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]-N-(2-ethoxyphenyl)acetamide lies in its combined structural features, which may confer distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-9-22-17(25)12-28-15-10-20-23(19(26)18(15)22)11-16(24)21-13-7-5-6-8-14(13)27-4-2/h3,5-8,10H,1,4,9,11-12H2,2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCSSRXXHHLFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.